2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide
Overview
Description
2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide is an organic compound with the molecular formula C10H11ClN2O2 It is a derivative of acetamide and contains a phenyl group, a chloro group, and a methylamino carbonyl group
Scientific Research Applications
2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide typically involves the reaction of 2-chloro-2-phenylacetyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction proceeds as follows:
C6H5CHClCOCl+CH3NH2→C6H5CHClCONHCH3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solution.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Nucleophilic substitution: Substituted amides, thiolamides, or alkoxyamides.
Hydrolysis: 2-chloro-2-phenylacetic acid and methylamine.
Oxidation: Phenolic derivatives of this compound.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide can be compared with other similar compounds such as:
This compound: Similar structure but different substituents on the phenyl ring.
N-[(methylamino)carbonyl]-2-phenylacetamide: Lacks the chloro group, leading to different reactivity and properties.
2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide: Contains an ethylamino group instead of a methylamino group, affecting its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(methylcarbamoyl)-2-phenylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-12-10(15)13-9(14)8(11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H2,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYZFBRNTLBLLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC(=O)C(C1=CC=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407221 | |
Record name | 2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99070-51-6 | |
Record name | 2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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